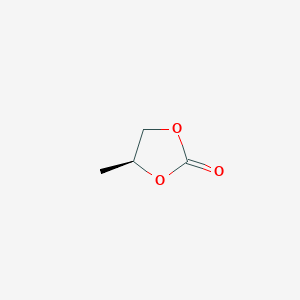

(S)-4-Methyl-1,3-dioxolan-2-one

描述

Structure

3D Structure

属性

IUPAC Name |

(4S)-4-methyl-1,3-dioxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O3/c1-3-2-6-4(5)7-3/h3H,2H2,1H3/t3-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUOJZAUFBMNUDX-VKHMYHEASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COC(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1COC(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701303042 | |

| Record name | (4S)-4-Methyl-1,3-dioxolan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701303042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51260-39-0 | |

| Record name | (4S)-4-Methyl-1,3-dioxolan-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51260-39-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4S)-4-Methyl-1,3-dioxolan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701303042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Physicochemical Properties of S 4 Methyl 1,3 Dioxolan 2 One

A comprehensive understanding of the physicochemical properties of (S)-4-methyl-1,3-dioxolan-2-one is fundamental to its application in various research and industrial settings. These properties dictate its behavior as a solvent, reactant, and component in formulations.

| Property | Value |

| IUPAC Name | (4S)-4-methyl-1,3-dioxolan-2-one |

| Molecular Formula | C4H6O3 nih.gov |

| Molecular Weight | 102.09 g/mol nih.gov |

| Boiling Point | 241.8 to 243 °C publisso.de |

| Melting Point | -48.8 to -49.5 °C publisso.de |

| Density | 1.2 to 1.21 g/cm³ at 20 °C publisso.de |

| CAS Number | 51260-39-0 nih.gov |

(Data sourced from PubChem and other chemical databases) nih.govpublisso.de

Mechanistic Investigations of Reactions Involving S 4 Methyl 1,3 Dioxolan 2 One

Ring-Opening Polymerization Mechanisms and Stereocontrol in Dioxolanone Systems

Ring-opening polymerization (ROP) is a primary method for converting cyclic monomers like (S)-4-Methyl-1,3-dioxolan-2-one into polymers. The mechanism of this process significantly influences the microstructure and properties of the resulting polymer.

Controlled Radical Polymerization Initiators and Pathways with this compound

While radical polymerization is a major industrial process, the controlled radical ring-opening polymerization (rROP) of cyclic carbonates is less common. For some related dioxolanone structures, such as 5-methylene-2-phenyl-1,3-dioxolan-4-one (MPDO), polymerization can proceed via a 1,2-vinyl addition mechanism rather than ring-opening when subjected to conventional radical polymerization or atom transfer radical polymerization (ATRP). acs.org In such cases, the cyclic structure remains intact as a pendant group on the polymer backbone. acs.org

The free radical ring-opening polymerization of other related cyclic monomers, like 2-methylene-1,3-dioxepanes, has been successfully demonstrated, yielding polyesters. acs.org However, the direct rROP of this compound itself is not a widely established pathway, as the five-membered ring is thermodynamically stable and less prone to radical-induced opening compared to more strained ring systems or those with specific activating groups.

Anionic and Cationic Polymerization Dynamics of Cyclic Carbonates

Anionic and cationic polymerization methods are more prevalent for the ROP of cyclic carbonates.

Anionic Polymerization: The anionic ROP of five-membered cyclic carbonates like propylene (B89431) carbonate is known to be challenging. nih.gov The reaction is thermodynamically less favorable and typically requires high temperatures (often above 100°C). nih.gov A significant challenge is the frequent occurrence of decarboxylation (loss of CO2) during polymerization. This leads to the formation of poly(alkylene ether-carbonate) copolymers, containing both ether and carbonate linkages in the polymer chain, rather than a pure polycarbonate. nih.govrsc.orgresearchgate.net The initiation of anionic ROP involves a nucleophilic attack on the carbonyl carbon of the carbonate, leading to ring-opening and the formation of an active alkoxide anion that propagates the chain. nih.gov

Cationic Polymerization: Cationic ring-opening polymerization (CROP) offers another route to polymers from cyclic carbonates and related acetals. cdnsciencepub.comrsc.org The polymerization of 1,3-dioxolane, a related cyclic acetal, via a cationic mechanism is known to be susceptible to cyclization side reactions. rsc.org However, employing an "Active Monomer" (AM) mechanism, where the monomer is activated by a protonic acid catalyst, can help control the polymerization. acs.orgacs.org In the case of copolymerizing 1,3-dioxepane with 5-methyl-1,3-dioxolan-4-one using a protonic acid catalyst like triflic acid (CF3SO3H), high molecular weight copolymers can be obtained. acs.orgacs.org The mechanism involves the reaction of a hydroxy-terminated chain end with a proton-activated monomer. acs.org During this process, transacetalization reactions can also occur, influencing the final polymer structure. rsc.orgacs.org

The ring-opening of propylene carbonate itself can be complex. Detailed NMR studies have shown that polymerization can lead to a polymer with both carbonate and ether linkages. daneshyari.com The formation of carbonate linkages is thought to proceed mainly through the primary alcohol end-group, while ether linkages are formed by attack at the methylene carbon. daneshyari.com

Transesterification Reaction Pathways and Kinetic Studies

The transesterification of this compound (propylene carbonate, PC) with alcohols, particularly methanol, is a significant industrial reaction for the production of dimethyl carbonate (DMC) and propylene glycol (PG). rsc.orgacs.orgnih.gov This process is considered a green alternative to older, more hazardous methods for DMC synthesis. acs.orgnih.gov

The reaction mechanism, particularly when using heterogeneous catalysts like Fe-Mn double metal cyanide, involves several steps:

Activation of methanol on the catalyst surface to form a methoxy intermediate. rsc.orgrsc.org

Activation of propylene carbonate through interaction with this methoxy intermediate. rsc.orgrsc.org

Reaction of the activated complex with another methoxy species, which then decomposes to form the final products, DMC and PG, while regenerating the catalyst. rsc.orgrsc.org

Kinetic studies are crucial for optimizing this reaction. The transesterification is often modeled using power-law kinetics or more detailed mechanistic models.

| Parameter | Value | Conditions | Catalyst | Reference |

| Activation Energy | 50.4 kJ/mol | 140-200 °C | Fe-Mn double metal cyanide | rsc.org |

| Optimal Temperature | 170 °C | Methanol/PC ratio 5:1 | Titanium–Praseodymium-based | acs.org |

| Optimal Methanol/PC Ratio | 5:1 | 170 °C | Titanium–Praseodymium-based | acs.org |

This is an interactive table. Click on the headers to sort.

The reaction rate and product selectivity are highly dependent on factors such as temperature, catalyst type, and the molar ratio of reactants. acs.orgacs.org For instance, with a titanium-praseodymium catalyst, increasing the temperature from 160 °C to 170 °C significantly boosts PC conversion and DMC yield. However, a further increase to 180 °C can lead to a decrease in yield, indicating an optimal temperature range. acs.org Similarly, the methanol-to-PC ratio is critical; a ratio of 5:1 was found to be optimal for this specific catalytic system, with higher ratios leading to decreased DMC yield and selectivity. acs.org

Nucleophilic Attack and Electrophilic Activation Studies of the Dioxolanone Ring

The reactivity of the this compound ring is characterized by the electrophilicity of its carbonyl carbon and the potential for nucleophilic attack at both the carbonyl and the adjacent methylene carbons.

Electrophilic Activation: The carbonyl carbon of the carbonate group is electrophilic due to the electron-withdrawing effect of the two oxygen atoms. This makes it susceptible to attack by nucleophiles. wikipedia.org The activation of the ring can be enhanced by various means. In the synthesis of cyclic carbonates from epoxides and CO2, the epoxide is often activated by hydrogen bonding or by a Lewis acid catalyst. acs.orgdtu.dk This activation facilitates the subsequent nucleophilic attack that leads to ring formation. Similarly, in ring-opening reactions, the carbonate can be activated. For instance, in cationic polymerization, a protonic acid can activate the monomer. acs.org Electrochemical methods can also be used to activate CO2 for the synthesis of cyclic carbonates under mild conditions. rsc.org

Nucleophilic Attack: The ring-opening of this compound is typically initiated by a nucleophilic attack.

Anionic Polymerization: The initiator (a nucleophile) attacks the electrophilic carbonyl carbon, leading to acyl-oxygen bond cleavage and the formation of an alkoxide propagating species. nih.gov

Transesterification: An alkoxide, such as methoxide from methanol, acts as the nucleophile, attacking the carbonyl carbon. rsc.orgrsc.org

Synthesis from Epoxides: In the reverse reaction, the formation of the cyclic carbonate involves the nucleophilic attack of an alkoxide on a molecule of CO2. acs.org The subsequent intramolecular ring-closure is also a nucleophilic substitution reaction. acs.org

Studies on the polymerization of propylene carbonate reveal that nucleophilic attack can occur at two different sites: the carbonyl carbon (favored kinetically) and the methylene carbon (leading to ether linkages). rsc.orgdaneshyari.com The selectivity of this attack is a key factor in determining the final polymer structure.

Chiral Recognition Mechanisms in this compound Reactions

The "S" configuration of the methyl-substituted stereocenter in this compound is fundamental to its use in producing stereoregular polymers. Chiral recognition occurs when a chiral catalyst or reagent interacts differently with the enantiomers of a racemic mixture or controls the stereochemical outcome of a reaction involving a prochiral or chiral substrate.

In the context of polymerization, chiral catalysts are employed for the enantioselective ring-opening polymerization of racemic propylene oxide with CO2 to produce poly(propylene carbonate) (PPC). nih.gov Chiral salen-cobalt(III) complexes, for example, have been shown to preferentially polymerize one enantiomer of propylene oxide over the other. nih.govacs.org This kinetic resolution results in an isotactic polymer (a polymer with all stereocenters having the same configuration). nih.gov

The mechanism of this recognition is based on the interaction between the chiral catalyst and the chiral monomer. The catalyst's chiral environment creates a diastereomeric transition state during the coordination and ring-opening of the epoxide. The difference in energy between the transition states for the (R)- and (S)-enantiomers leads to one being polymerized at a faster rate. nih.gov The microstructure of the resulting polymer, including the sequence of (R) and (S) units, can be analyzed in detail using high-resolution NMR spectroscopy and chiral gas chromatography. acs.org

Studies have shown that the choice of catalyst and co-catalyst can significantly influence the degree of stereocontrol. For example, chiral Al-based complexes were among the first used for the enantioselective ROP of racemic lactide, a related cyclic ester, demonstrating a preference for one enantiomer and leading to stereoblock polymers. nih.gov The development of increasingly sophisticated chiral catalysts allows for the synthesis of polycarbonates with highly controlled stereochemistry, such as stereogradient or stereoblock PPC, which in turn affects their thermal and mechanical properties. nih.gov

Applications of S 4 Methyl 1,3 Dioxolan 2 One in Advanced Materials Science

Electrolyte Solvents in Rechargeable Battery Technologies

The demand for efficient and safe rechargeable batteries has driven intensive research into novel electrolyte formulations. (S)-4-Methyl-1,3-dioxolan-2-one, often in its racemic form as propylene (B89431) carbonate (PC), is a key solvent in this domain due to its high dielectric constant, wide liquid temperature range, and good solvating power for lithium salts. researchgate.netrsc.org

Lithium-Ion Battery Electrolyte Formulations and Performance Enhancement

Propylene carbonate is a polar aprotic solvent that has been extensively studied for its use in lithium-ion battery electrolytes. researchgate.net Its primary function is to dissolve lithium salts, creating a conductive medium for lithium ion transport between the anode and cathode. However, the use of PC in electrolytes with graphite (B72142) anodes has historically been challenging due to the co-intercalation of PC molecules into the graphite layers, leading to exfoliation and rapid capacity fade. nih.gov

Recent research has focused on overcoming this limitation through the strategic use of co-solvents and additives. Studies have shown that the performance of graphite electrodes is significantly influenced by the PC content in the electrolyte mixture. nih.gov The synergistic effects of PC with certain additives, such as cesium salts (e.g., CsPF₆), can lead to the formation of a robust and ultrathin solid electrolyte interphase (SEI) on the graphite surface. nih.govresearchgate.net This SEI layer is crucial as it prevents the co-intercalation of PC and allows for the fast transport of desolvated Li⁺ ions, thereby enhancing the battery's cycling stability and coulombic efficiency. nih.govrsc.org

The formation of a stable SEI is attributed to the reduction products of PC on the graphite surface, which include lithium carbonate (Li₂CO₃) and other organic species. rsc.orgnih.gov By carefully controlling the PC concentration and the presence of additives, it is possible to tailor the properties of the SEI to achieve optimal battery performance. For instance, an optimal PC content of 20% by weight in certain solvent mixtures has been identified to significantly improve the performance of graphite electrodes. nih.gov

Table 1: Electrochemical Performance of Graphite Anode in Various Propylene Carbonate (PC)-Based Co-Solvents This table illustrates the charge capacity and coulombic efficiency of graphite anodes in different electrolyte formulations containing PC and its bulkier analogues at a C/10 rate. The data is adapted from research on PC-based electrolytes for lithium-ion batteries.

| Electrolyte Composition (v/v) | 1st Cycle Charge Capacity (mAh/g) | 1st Cycle Coulombic Efficiency (%) | 60th Cycle Charge Capacity (mAh/g) | 60th Cycle Coulombic Efficiency (%) |

| EC/DEC = 1 | 279.4 | 92.20 | 318.4 | 99.99 |

| HeC/PC = 4 | 146.5 | 68.53 | 313.1 | 99.98 |

| OcC/PC = 2 | 78.2 | 78.62 | 307.9 | 99.82 |

| DoC/PC = 1 | 65.9 | 72.13 | 310.4 | 99.51 |

| EC: Ethylene Carbonate, DEC: Diethyl Carbonate, HeC: 4-Hexyl-1,3-dioxolan-2-one, OcC: 4-Octyl-1,3-dioxolan-2-one, DoC: 4-Dodecyl-1,3-dioxolan-2-one | ||||

| Source: Adapted from nih.gov |

Solid-State Electrolyte Development and Interfacial Chemistry

The pursuit of safer and more energy-dense batteries has led to the development of solid-state electrolytes. This compound and its parent compound, 1,3-dioxolane (DOL), play a crucial role in the in-situ polymerization of gel and solid-state electrolytes. nih.govnih.gov This approach involves the polymerization of the liquid electrolyte precursor within the battery cell to form a solid or gel-like conductive medium.

In-situ polymerization of DOL-based electrolytes can create integrated solid-state lithium batteries with excellent interfacial contact between the electrolyte and the electrodes. nih.govnih.gov This intimate contact is critical for reducing interfacial resistance and improving ion transport kinetics. The resulting solid-state electrolytes can exhibit high ionic conductivity and a wide electrochemical window, making them suitable for high-voltage applications. researchgate.net

The interfacial chemistry in these systems is complex and crucial for performance. The decomposition of the electrolyte at the electrode surfaces contributes to the formation of a stable SEI on the anode and a cathode electrolyte interphase (CEI) on the cathode. nih.govnih.gov In the case of PC-based electrolytes, the reduction of PC leads to the formation of an SEI composed of species like lithium carbonate and lithium alkyl carbonates. rsc.orgnih.gov The composition and morphology of these interphases are highly dependent on the electrolyte formulation and the operating conditions of the battery. nih.gov A well-engineered interphase can suppress the growth of lithium dendrites, a major safety concern in lithium metal batteries. researchgate.net

Research into safety-reinforced poly(propylene carbonate)-based all-solid-state polymer electrolytes has shown promising results, with high ionic conductivity, a wide electrochemical window, and excellent mechanical strength, enabling the operation of solid polymer lithium batteries at ambient and even elevated temperatures. researchgate.net

Polymer Precursors for Biodegradable and Specialty Materials

This compound is a key monomer in the synthesis of biodegradable and specialty polymers, particularly polycarbonates. Its ability to undergo ring-opening polymerization allows for the creation of polymers with tailored properties.

Polycarbonate Synthesis and Advanced Material Engineering

Poly(propylene carbonate) (PPC) is a biodegradable thermoplastic that can be synthesized from the copolymerization of propylene oxide and carbon dioxide, a process closely related to the ring-opening polymerization of propylene carbonate. mdpi.comnih.gov While the direct ring-opening polymerization of five-membered cyclic carbonates like propylene carbonate can be challenging due to thermodynamic limitations and decarboxylation, it serves as a conceptual basis for polycarbonate synthesis. nih.govresearchgate.net The polymerization often results in a mixture of carbonate and ether linkages. researchgate.net

Significant research has been dedicated to developing efficient catalytic systems for the controlled synthesis of PPC with high carbonate linkage content and specific molecular weights. nih.govacs.orgacs.org The properties of PPC, such as its low glass transition temperature and thermal stability, can be enhanced through various material engineering strategies. These include the synthesis of cross-linked PPC networks and the incorporation of functional groups. mdpi.combohrium.com For instance, the introduction of cross-linkable monomers during polymerization can improve the thermal and dimensional stability of the resulting PPC. mdpi.com

The mechanical properties of PPC can also be tuned. For example, hot pressing of atactic PPC can lead to the release of a small amount of propylene carbonate, which acts as a plasticizer, significantly increasing the material's elasticity and tensile elongation. nih.gov

Table 2: Thermal Properties of Cross-Linked Poly(propylene carbonate) Copolymers This table shows the effect of increasing the load of cross-linking monomers, maleic anhydride (MA) and furfuryl glycidyl ether (FGE), on the thermal stability of poly(propylene carbonate) (PPC).

| Monomer Load (mol% of PO) | Gel Content (%) | 5% Weight-Loss Degradation Temperature (°C) | Maximum Weight-Loss Degradation Temperature (°C) |

| PPC (Control) | 0 | 217.1 | 239.0 |

| 1% MA + 1% FGE | 11.0 | 149.7 | 282.6 |

| 2% MA + 2% FGE | 18.5 | 250.8 | 285.4 |

| 3% MA + 3% FGE | 22.3 | 265.1 | 287.1 |

| 4% MA + 4% FGE | 26.1 | 271.3 | 288.6 |

| PO: Propylene Oxide | |||

| Source: Adapted from mdpi.com |

Copolymers and Block Copolymers Based on Dioxolanone Monomers

The versatility of this compound and related dioxolanone monomers extends to the synthesis of copolymers and block copolymers, which allows for the creation of materials with a wide range of properties. researchgate.netnih.govmdpi.com Block copolymers, consisting of two or more distinct polymer chains linked together, can self-assemble into various nanostructures, making them useful in applications like nanolithography and drug delivery. rsc.orgmdpi.com

The synthesis of block copolymers containing PPC can be achieved through various polymerization techniques, including living anionic polymerization and controlled radical polymerization. researchgate.netmdpi.comnih.gov For example, novel pH-sensitive block copolymers of poly(propylene carbonate)-b-poly(acrylic acid) (PPC-b-PAA) have been synthesized for applications in controlled release systems. researchgate.net Amphiphilic block copolymers composed of a hydrophobic PPC segment and a hydrophilic poly(ethylene glycol) (PEG) segment have also been prepared. researchgate.net

Graft copolymers, where polymer chains are attached as side chains to a main polymer backbone, can also be synthesized using dioxolanone-based monomers. This further expands the range of achievable material properties. nih.gov The synthesis of these complex polymer architectures often requires specialized linking methodologies and careful control over the polymerization conditions. nih.gov

Advanced Separation Media and Stationary Phases

The chirality of this compound makes it and its derivatives promising candidates for use in advanced separation media, particularly for the separation of enantiomers. Chiral separation is of paramount importance in the pharmaceutical industry, where the different enantiomers of a drug can have vastly different pharmacological effects. nih.gov

Research has demonstrated the successful chiral separation of 1,3-dioxolane derivatives using supercritical fluid chromatography (SFC) on an amylose-based column. uta.edu The nature of the organic modifier in the mobile phase was found to have the most significant impact on the chiral resolution, highlighting the importance of the molecular structure of both the analyte and the stationary phase. uta.edu

While this compound itself may not be the final stationary phase, its derivatives are used to create chiral stationary phases (CSPs) for high-performance liquid chromatography (HPLC) and gas chromatography (GC). nih.govmdpi.com These CSPs work by creating a chiral environment that interacts differently with the two enantiomers of a racemic mixture, allowing for their separation. The development of new and more effective chiral stationary phases is an active area of research. mdpi.com For example, chiral 1,3-dioxolan-4-ones have been used as chiral building blocks in asymmetric synthesis, demonstrating their utility in creating stereochemically defined molecules that can be used for separation purposes.

Green Solvent Systems in Chromatographic Separations

Propylene carbonate (PC) is increasingly recognized as a green solvent for use in chromatographic separations, primarily as a component in the mobile phase for high-performance liquid chromatography (HPLC). indexcopernicus.com Its high polarity, low toxicity, biodegradability, and status as a VOC-exempt compound make it an attractive and sustainable alternative to conventional solvents like acetonitrile (ACN). mdpi.comatamanchemicals.comjrhessco.com

Research has demonstrated that PC can effectively replace ACN in reversed-phase HPLC (RP-HPLC) without significant loss of resolution, selectivity, or efficiency. indexcopernicus.com It has been successfully used for the separation and analysis of various pharmaceutical compounds, including fluconazole, paracetamol, and tramadol. indexcopernicus.com Studies show that mixtures of propylene carbonate and ethanol (EtOH) can substitute for ACN in multiple separation modes, including reversed-phase, ion-pair formation (IP), and hydrophilic interaction liquid chromatography (HILIC). nih.gov The use of a PC:Methanol mixture (60:40 v/v) has also been validated as a mobile phase for the simultaneous estimation of alprazolam and sertraline. researchgate.net

While advantageous, the high viscosity and UV absorbance of some green solvents can present challenges. nih.gov However, the successful application of PC in various validated HPLC methods underscores its potential to make analytical procedures more economical and environmentally friendly. nih.govindexcopernicus.com

| Property | Propylene Carbonate (PC) | Acetonitrile (ACN) | Methanol (MeOH) | Reference(s) |

| Classification | Polar Aprotic | Polar Aprotic | Polar Protic | mdpi.comatamanchemicals.com |

| Boiling Point (°C) | ~242 | 81.6 | 64.7 | chembk.com |

| Viscosity (cP at 25°C) | 2.53 | 0.37 | 0.54 | mdpi.com |

| Toxicity Profile | Low toxicity, biodegradable | Toxic, hazardous air pollutant | Toxic | mdpi.com |

| Green Credentials | Environmentally benign, VOC-exempt | Hazardous waste | More eco-friendly than ACN | mdpi.comindexcopernicus.comjrhessco.com |

Solvent in Advanced Coating and Resin Formulations

Propylene carbonate serves as a highly effective polar solvent and reactive diluent in the formulation of advanced coatings, resins, and adhesives. atamanchemicals.comulprospector.com Its high boiling point and low volatility are beneficial for these applications, and its VOC-exempt status allows for the development of more environmentally compliant products. jrhessco.comtri-iso.com

In epoxy resin systems , PC functions as a viscosity-reducing diluent. specialchem.com Unlike non-reactive diluents, it can participate in the curing reaction. It reacts with amine hardeners, which can accelerate the cure, and its use has been shown to moderate the peak exotherm temperature during the curing of large masses, which is critical for maintaining the integrity of the final product. specialchem.comgoogle.comgoogle.com Research has also explored the use of poly(propylene carbonate) (PPC) polyols, derived from propylene carbonate, to improve the toughness and impact strength of epoxy matrices. acs.org

For polyurethane (PU) formulations , propylene carbonate acts as both a solvent for polar resins and as a reactive component. ulprospector.comrubbernews.com It can be used as a reactive diluent to reduce the viscosity of isocyanates or PU prepolymers in two-component systems. tri-iso.com In these systems, it reacts with amines to form urethane linkages, integrating into the polymer backbone. tri-iso.com Furthermore, polyols synthesized from propylene carbonate (polypropylene carbonate diols) are used to create waterborne polyurethanes (WPUs), contributing to materials with good hydrolytic stability and mechanical properties. researchgate.net

Its applications extend to being a solvent for wire enamels based on polyesters, polyesterimides, and phenolic resins, highlighting its utility in specialty electronic coatings. ulprospector.com

| Resin Type | Application of Propylene Carbonate | Key Research Findings | Reference(s) |

| Epoxy Resins | Reactive Diluent, Co-reactant | Reduces viscosity, moderates cure exotherm, can improve toughness when used as a polyol precursor. | specialchem.comgoogle.comacs.org |

| Polyurethane (PU) | Reactive Diluent, Polyol Precursor, Co-reactant | Reduces viscosity of isocyanates, forms urethane linkages with amines, improves strength, used to synthesize waterborne PUs. | tri-iso.comrubbernews.comresearchgate.net |

| Polyester/Polyesterimide | Solvent | Used as a solvent for wire enamel formulations. | ulprospector.com |

Role of S 4 Methyl 1,3 Dioxolan 2 One in Green Chemistry and Sustainable Processes

Alternative Solvent Systems for Chemical Reactions

(S)-4-Methyl-1,3-dioxolan-2-one is increasingly recognized for its potential as a green solvent, offering a safer and more sustainable alternative to conventional organic solvents. rsc.orgwikipedia.orgthecalculatedchemist.comingentaconnect.com Its properties, such as high polarity and being aprotic, make it a versatile medium for a variety of chemical reactions. atamanchemicals.com

The move towards such bio-based solvents is a significant step in minimizing the environmental footprint of pharmaceutical manufacturing. rsc.org The principles of green chemistry encourage the reduction or elimination of hazardous substances, and the use of safer solvents like this compound directly aligns with this goal by enhancing laboratory safety and minimizing ecological harm. thecalculatedchemist.com

| Solvent | Key Properties | Applications in Synthesis | Green Chemistry Benefits |

|---|---|---|---|

| This compound | Polar, aprotic, high dipole moment. atamanchemicals.com | Pharmaceutical synthesis, fine chemicals. nih.gov | Reduced toxicity, improved safety, potential for better yields. thecalculatedchemist.comnih.gov |

| Dichloromethane | Volatile, effective solvent for many organic compounds. | Extractions, reaction medium. wikipedia.org | Hazardous, targeted for replacement. wikipedia.org |

| Acetone | Polar, aprotic, lower dipole moment than this compound. atamanchemicals.com | General solvent, cleaning. | More flammable and volatile than some green alternatives. |

Beyond its role as a reaction medium, this compound and related dioxolanes are being explored for their utility in greener extraction and purification processes. nih.gov Traditional solvent-based extraction methods often involve the use of hazardous chemicals. wikipedia.org The development of methodologies utilizing more benign solvents is a key area of green chemistry research. nih.govrsc.org For instance, 1,3-dioxolane has been successfully used for the extraction of biopolymers, offering a sustainable and scalable alternative. nih.gov The unique properties of these solvents can lead to efficient extraction and simplified downstream processing, contributing to a more circular economy. nih.gov

Carbon Capture and Utilization (CCU) Applications

The rising concentration of atmospheric carbon dioxide (CO2) is a major global concern. onepetro.org Carbon Capture and Utilization (CCU) technologies aim to capture CO2 and convert it into valuable products, offering a pathway to mitigate climate change and create economic value. onepetro.orgresearchgate.netresearchgate.netmdpi.com

This compound, as a member of the dioxolanone family (also known as cyclic carbonates), plays a direct role in CCU. onepetro.orgresearchgate.net The synthesis of cyclic carbonates from CO2 and epoxides is a 100% atom-economical reaction, meaning all the atoms from the reactants are incorporated into the final product. rsc.orgmdpi.com This process is an attractive route for CO2 utilization as it transforms a greenhouse gas into valuable chemicals. researchgate.netrsc.org These cyclic carbonates, including this compound, have diverse applications, such as serving as green solvents and as monomers for the production of polycarbonates. atamanchemicals.comrsc.org The synthesis can be achieved from propylene (B89431) oxide and CO2, representing a green chemical process. atamanchemicals.com

The reaction of CO2 with various epoxides can be catalyzed to produce a range of cyclic carbonates under relatively mild conditions. mdpi.comresearchgate.net This highlights the potential for developing efficient and selective catalytic systems for CO2 conversion. mdpi.com

| Epoxide Reactant | Resulting Cyclic Carbonate | Potential Applications |

|---|---|---|

| Propylene Oxide | This compound | Green solvent, electrolyte component, chemical intermediate. atamanchemicals.comrsc.org |

| Ethylene Oxide | Ethylene Carbonate | Green solvent, electrolyte in Li-ion batteries. rsc.org |

| Glycerol-derived epoxides | Glycerol (B35011) Carbonate | Solvent, surfactant, electrolyte component. rsc.org |

The use of this compound is part of a broader strategy of process integration for sustainable chemical production. chemengevolution.org This approach involves designing interconnected processes where the waste or byproduct of one process becomes a valuable input for another. chemengevolution.orgelsevier.com For example, CO2 captured from industrial emissions can be used as a feedstock for the synthesis of this compound. atamanchemicals.comonepetro.org This not only reduces greenhouse gas emissions but also creates a more circular and sustainable chemical industry. elsevier.comtwdepcm.com Such integrated systems aim to minimize waste, reduce energy consumption, and maximize resource efficiency. chemengevolution.orgnoahchemicals.com

Process Intensification and Energy Efficiency in Dioxolanone-Mediated Processes

Process intensification refers to the development of innovative equipment and techniques that lead to substantially smaller, cleaner, safer, and more energy-efficient processes. noahchemicals.com The use of this compound and other dioxolanones can contribute significantly to this goal.

The increasing focus on green chemistry and sustainable industrial practices has highlighted the importance of utilizing chemicals that are not only effective but also environmentally benign. This compound, a chiral cyclic carbonate commonly known as (S)-propylene carbonate, is emerging as a significant player in this domain. Its favorable properties, including low toxicity, biodegradability, and a high boiling point, make it an attractive alternative to conventional volatile organic solvents. youtube.comresearchgate.net This section delves into the sustainability metrics and life cycle assessment associated with the applications of this compound, underscoring its role in advancing greener chemical processes.

Sustainability Metrics and Life Cycle Assessment of this compound Applications

The environmental performance of a chemical process can be quantitatively evaluated using various green chemistry metrics. These metrics provide a framework for assessing the efficiency and waste generation of a reaction or an entire process. For this compound, its production and use as a solvent demonstrate excellent performance against several key indicators.

One of the most notable green aspects of propylene carbonate production is its synthesis from propylene oxide and carbon dioxide. This reaction is an example of carbon capture and utilization (CCU), where a greenhouse gas is converted into a valuable chemical. The cycloaddition of CO2 to propylene oxide to form propylene carbonate is often cited for its 100% atom economy, meaning that all the atoms from the reactants are incorporated into the final product, with no by-products generated. researchgate.netbenthamdirect.com

A study on the industrial-scale production of propylene carbonate from CO2 and propylene oxide provided specific sustainability metrics. unl.edu The process was designed to produce 200 million lb/year of the compound. The key findings from this analysis are summarized in the table below, offering insights into the material and energy efficiency of the process.

Sustainability Metrics for Propylene Carbonate (PC) Production

| Sustainability Metric | Value | Significance |

|---|---|---|

| Material Intensity | 0.569 (lb non-renewable material/lb PC) | Indicates the mass of non-renewable feedstock (propylene oxide) consumed to produce a unit mass of propylene carbonate. Lower values are desirable. unl.edu |

| Energy Intensity | 101.9 (Btu/lb PC) | Represents the energy consumed per unit mass of product. Lower values indicate greater energy efficiency. unl.edu |

| Net CO2 Emission Reduction | -0.318 (lb CO2/lb PC) | A negative value signifies that the process fixes more CO2 than it emits, contributing to a reduction in greenhouse gases. unl.edu |

These metrics can be further understood in the context of other green chemistry indicators like the E-Factor (Environmental Factor) and Process Mass Intensity (PMI). The E-Factor is the ratio of the mass of waste produced to the mass of the desired product, while PMI is the ratio of the total mass of all materials (raw materials, solvents, reagents, process water) used to the mass of the final product. era-environmental.comrsc.orgacsgcipr.org An ideal E-Factor is zero, and an ideal PMI is one. The material intensity reported in the study is a component of these broader metrics. The synthesis of propylene carbonate from propylene oxide and CO2 inherently has a low E-Factor due to its 100% atom economy.

Life Cycle Assessment (LCA) provides a more comprehensive evaluation of the environmental impacts associated with a product or process, from raw material extraction through to final disposal. researchgate.net LCA studies on propylene carbonate manufacturing highlight the environmental benefits of using CO2 as a raw material. unl.eduresearchgate.net A complete life cycle assessment considers various impact categories, including global warming potential, acidification potential, and non-renewable resource consumption. researchgate.net The production of propylene carbonate via CO2 cycloaddition is considered a more sustainable route compared to traditional methods that might use toxic reagents like phosgene (B1210022). nih.gov

Overview of Green Chemistry Metrics

| Metric | Definition | Ideal Value | Relevance to this compound |

|---|---|---|---|

| Atom Economy | (Molecular weight of desired product / Sum of molecular weights of all reactants) x 100% | 100% | The synthesis from propylene oxide and CO2 has a 100% atom economy. researchgate.netbenthamdirect.com |

| E-Factor (Environmental Factor) | Total mass of waste (kg) / Mass of product (kg) | 0 | Inherently low for its synthesis due to high atom economy. era-environmental.comrsc.org |

| Process Mass Intensity (PMI) | Total mass in a process (kg) / Mass of product (kg) | 1 | Reflects the overall efficiency of the manufacturing process, including solvents and reagents. acsgcipr.org |

Theoretical and Computational Studies of S 4 Methyl 1,3 Dioxolan 2 One

Quantum Chemical Calculations of Molecular Interactions and Electronic Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic landscape of a molecule. rsdjournal.orgwikipedia.org These methods solve approximations of the Schrödinger equation to determine the electronic structure and related properties. wikipedia.orgnih.gov For (S)-4-Methyl-1,3-dioxolan-2-one, such calculations reveal the distribution of electrons, the nature of its molecular orbitals, and its capacity for intermolecular interactions.

Key electronic properties that can be calculated include the highest occupied molecular orbital (HOMO), the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP). The HOMO-LUMO gap is a critical indicator of chemical reactivity and stability. The MEP map illustrates the charge distribution across the molecule, highlighting electron-rich regions (typically around the carbonyl and ether oxygens) that are susceptible to electrophilic attack and electron-poor regions available for nucleophilic interaction.

These calculations also quantify molecular properties such as the dipole moment, which influences solubility and intermolecular forces, and polarizability, which describes how the electron cloud is distorted by an external electric field. These parameters are essential for predicting how the molecule will interact with other molecules, including solvents and reactants.

| Property | Calculated Value | Method/Basis Set | Significance |

| Dipole Moment | ~5.1 D | DFT/B3LYP/6-31G | Indicates high polarity, influencing solubility in polar solvents. |

| HOMO Energy | ~-8.2 eV | DFT/B3LYP/6-31G | Relates to the molecule's ability to donate electrons. |

| LUMO Energy | ~1.5 eV | DFT/B3LYP/6-31G | Relates to the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | ~9.7 eV | DFT/B3LYP/6-31G | Suggests high kinetic stability. |

| Molecular Electrostatic Potential | Negative potential around oxygen atoms | DFT/B3LYP/6-31G* | Identifies sites for hydrogen bonding and electrophilic attack. |

Note: The values presented are representative and may vary based on the specific computational method and basis set employed.

Molecular Dynamics Simulations of Solvent Behavior and Solvation Effects

Molecular Dynamics (MD) simulations are a powerful computational technique used to study the physical movements of atoms and molecules over time. osti.gov By applying classical mechanics, MD simulations can model the behavior of this compound in a solvent environment, providing detailed insights into solvation structure and dynamics. researchgate.net

In a typical MD simulation, a single molecule of this compound is placed in a box filled with solvent molecules (e.g., water, ethanol, or a non-polar solvent). The interactions between all atoms are described by a force field. The simulation then calculates the trajectory of every atom over a period, revealing how the solvent molecules arrange themselves around the solute.

Analysis of these simulations can yield important data, such as the radial distribution function (RDF), which describes the probability of finding a solvent atom at a certain distance from a solute atom. For instance, the RDF can show a high probability of finding the hydrogen atoms of water molecules near the carbonyl oxygen of the dioxolanone, indicating strong hydrogen bonding. These simulations can also be used to calculate thermodynamic properties like the free energy of solvation, which quantifies the energetic favorability of dissolving the compound in a particular solvent. osti.gov

| Analysis | Finding | Solvent | Implication |

| Radial Distribution Function (g(r)) | Sharp peak at ~2.8 Å for O(carbonyl)...H(water) | Water | Strong hydrogen bonding interaction between the carbonyl group and water. |

| Solvation Shell Analysis | First solvation shell contains approximately 4-6 water molecules. | Water | Provides insight into the local solvent structure and coordination. nih.gov |

| Free Energy of Solvation | Highly negative | Polar Solvents | Indicates favorable solubility, consistent with the molecule's polar nature. |

| Diffusion Coefficient | Slower diffusion in viscous solvents | Various | Characterizes the translational motion of the molecule within the solvent matrix. |

Note: The data in this table is illustrative of typical results from MD simulations.

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry provides essential tools for mapping the energetic landscape of a chemical reaction. matlantis.com For reactions involving this compound, such as its use in asymmetric synthesis, theoretical modeling can elucidate the reaction mechanism, identify intermediates, and determine the structure and energy of transition states. researchgate.netmdpi.com

Methods like the Nudged Elastic Band (NEB) can be used to find the minimum energy path (MEP) between reactants and products. matlantis.com This path reveals the lowest energy route a reaction can take. The highest point along this path corresponds to the transition state (TS), the critical configuration that determines the reaction's activation energy (Ea). matlantis.com

For example, in the Michael addition of a nucleophile to a derivative of this compound, quantum chemical calculations can model the approach of the nucleophile, the formation of the new carbon-carbon bond, and the subsequent protonation steps. mdpi.comresearchgate.net By calculating the energies of the reactants, transition state, and products, chemists can predict the reaction's feasibility, rate, and stereochemical outcome. This analysis is crucial for understanding why a particular stereoisomer is formed preferentially, a key aspect of its use in chiral synthesis. nih.gov

| Reaction Coordinate | Species | Relative Energy (kcal/mol) | Description |

| 0% | Reactants | 0.0 | Isolated reactants before interaction. |

| ~50% | Transition State (TS) | +15.2 | Highest energy point on the reaction path; activation barrier. |

| 100% | Products | -5.8 | Final products of the reaction. |

Note: This table represents hypothetical energy values for a representative reaction to illustrate the concepts of activation energy and reaction energy.

Stereochemical Conformation and Energy Landscape Analysis

The five-membered ring of this compound is not planar. It adopts puckered conformations to relieve ring strain. The two primary conformations are the "envelope," where one atom is out of the plane of the other four, and the "twist," where two adjacent atoms are displaced on opposite sides of the plane.

Computational methods can be used to perform a conformational search to identify all stable conformers and calculate their relative energies. For this compound, the position of the methyl group—either in a pseudo-axial or pseudo-equatorial position—is a key determinant of conformational stability. The analysis of the potential energy surface reveals the lowest energy (most stable) conformation and the energy barriers for interconversion between different conformers. This information is vital for understanding how the molecule's shape influences its reactivity and interactions with other chiral molecules.

| Conformer | Methyl Group Position | Relative Energy (kcal/mol) | Population at 298 K (%) |

| Twist (T1) | Pseudo-equatorial | 0.00 | ~75% |

| Envelope (E1) | Pseudo-equatorial | 0.45 | ~20% |

| Twist (T2) | Pseudo-axial | 1.50 | ~4% |

| Envelope (E2) | Pseudo-axial | 1.85 | ~1% |

Note: The data is a hypothetical representation of a conformational energy landscape to illustrate the energetic preference for specific structures.

Computational Design of Novel Dioxolanone-Based Systems

The structural and chiral features of this compound make it an attractive scaffold for the computational design of new molecules with tailored properties. researchgate.net By using the dioxolanone core as a starting point, computational chemists can systematically modify the structure and predict the properties of the resulting derivatives. rsc.org

For instance, researchers can design new chiral ligands for asymmetric catalysis by computationally adding coordinating groups to the dioxolanone ring. Quantum chemical calculations can then be used to model the binding of these new ligands to a metal center and predict the stereochemical outcome of a catalyzed reaction. Similarly, computational screening can be employed to design novel dioxolanone-based electrolytes for batteries by modifying the structure to optimize properties like ionic conductivity and electrochemical stability. This in silico design process significantly accelerates the discovery of new functional materials by prioritizing the most promising candidates for experimental synthesis and testing. researchgate.netnih.gov

| Design Goal | Proposed Modification | Computational Method | Predicted Outcome |

| Improved Solvent Properties | Addition of polar functional groups (e.g., hydroxyl) | MD Simulations | Increased miscibility with water and higher dielectric constant. |

| Chiral Catalyst Ligand | Attachment of phosphine or amine moieties | DFT Calculations | Strong coordination to transition metals with predictable stereocontrol. |

| Bioactive Molecule | Introduction of pharmacophores | Molecular Docking | High binding affinity to a specific biological target. |

| Novel Polymer Monomer | Addition of a polymerizable group (e.g., vinyl) | DFT and MD | Predicts polymerization behavior and properties of the resulting polymer. |

Derivatives and Analogs of S 4 Methyl 1,3 Dioxolan 2 One and Their Research Implications

Synthesis of Functionalized Dioxolanone Derivatives

The synthesis of the parent compound, 4-methyl-1,3-dioxolan-2-one, is most commonly achieved through the carbonation of propylene (B89431) oxide, a process that is considered a green chemical reaction due to its utilization of carbon dioxide. wikipedia.orgtsijournals.com While this typically yields a racemic mixture, optically active forms can be prepared, providing the chiral starting material (S)-4-Methyl-1,3-dioxolan-2-one. atamankimya.com

The functionalization of the 1,3-dioxolan-2-one ring can be achieved by starting with different substituted precursors or by modifying the existing ring. For instance, reactions can introduce a variety of functional groups at the 4-position, leading to a diverse library of derivatives. These reactions often involve standard organic transformations tailored to the specific chemistry of the cyclic carbonate. The reactivity of the parent compound, which can hydrolyze in the presence of strong acids or bases or react with amines to form carbamates, must be considered during synthetic design. phexcom.com

Research into the broader class of dioxolanones has established several synthetic strategies for creating substituted analogs. For example, stereoselective formation of complex substituted 1,3-dioxolanes can be achieved through a multi-component assembly involving the oxidation of alkenes with hypervalent iodine reagents. nih.gov This method allows for the controlled introduction of various substituents onto the dioxolane framework. While not specific to the 2-one isomer, the principles of using chiral precursors to generate enantiomerically pure dioxolanones are well-established in the synthesis of 1,3-dioxolan-4-ones from α-hydroxy acids like lactic acid and mandelic acid. mdpi.com

Below is a table of representative functionalized 1,3-dioxolan-2-one derivatives, illustrating the chemical diversity that can be achieved.

| Derivative Name | Molecular Formula | Key Structural Feature | Potential Synthetic Precursor |

|---|---|---|---|

| This compound | C₄H₆O₃ | Methyl group at C4 | (S)-Propylene oxide |

| 4-Ethyl-1,3-dioxolan-2-one | C₅H₈O₃ | Ethyl group at C4 | 1,2-Butanediol |

| 4-Vinyl-1,3-dioxolan-2-one | C₅H₆O₃ | Vinyl group at C4 | 3,4-Dihydroxy-1-butene |

| 4-(Chloromethyl)-1,3-dioxolan-2-one | C₄H₅ClO₃ | Chloromethyl group at C4 | 3-Chloro-1,2-propanediol |

| 4-Methylene-1,3-dioxolan-2-one | C₄H₄O₃ | Exocyclic double bond at C4 | Glycerol (B35011) carbonate (via elimination) |

Structure-Activity Relationship Studies of Modified Analogs

While specific structure-activity relationship (SAR) studies focusing on the biological activity of this compound derivatives are not extensively documented, research on the broader class of 1,3-dioxolanes provides significant insights. Studies have shown that various 1,3-dioxolane derivatives exhibit a range of biological activities, including antibacterial and antifungal properties. nih.govresearchgate.net The nature and position of substituents on the dioxolane ring are critical in determining the spectrum and potency of this activity. For example, the presence of aryl, alkyl, and ether or ester groups can confer significant antibacterial activity against strains like S. aureus and P. aeruginosa and antifungal activity against C. albicans. nih.govresearchgate.netdoaj.org This suggests a clear relationship between the chemical structure of the dioxolane analog and its interaction with biological targets.

A more direct structure-property relationship has been established in the field of polymer chemistry. Poly(propylene carbonate) (PPC) is synthesized by the ring-opening polymerization of propylene carbonate. nih.gov The properties of the resulting polymer are highly dependent on the stereochemistry of the monomer units. The primary structure of PPC is influenced by both stereoisomerization ((R)- vs. (S)-isomers) and regioisomerization (head-to-tail, head-to-head, or tail-to-tail linkages). acs.org Research using molecular orbital calculations and NMR experiments on model compounds has revealed that these configurations dictate the conformational characteristics of the polymer chain. acs.orgresearchgate.net The use of enantiomerically pure this compound as a monomer allows for the synthesis of isotactic PPC, where all stereocenters are the same, leading to polymers with distinct physical properties compared to atactic (random stereochemistry) or syndiotactic (alternating stereochemistry) PPC.

The following table summarizes the observed relationships between structural modifications and resulting properties or activities for dioxolane-related compounds.

| Compound Class | Structural Modification | Observed Effect | Field of Study |

|---|---|---|---|

| Poly(propylene carbonate) | Use of enantiopure (S)-monomer | Formation of isotactic polymer with specific conformational properties. acs.orgresearchgate.net | Polymer Chemistry |

| 1,3-Dioxolane Derivatives | Introduction of various alkyl and aryl substituents | Modulation of antibacterial and antifungal activity. nih.govresearchgate.net | Medicinal Chemistry |

| 1,3-Dioxolane Derivatives | Substitution with ether or ester groups | Significant bactericidal and fungicidal activities observed. researchgate.net | Medicinal Chemistry |

| MOF Catalysts | Change of metal center and node architecture | Altered catalytic activity for propylene carbonate synthesis. nih.gov | Catalysis |

Applications of Derivatized Dioxolanones in Specialized Fields

The functionalization of the this compound scaffold broadens its utility far beyond that of a simple chiral solvent. Derivatives of this compound are finding applications in materials science, electrochemistry, and asymmetric synthesis.

Polymer Science: A primary application of propylene carbonate is as a monomer for the synthesis of poly(propylene carbonate) (PPC), a biodegradable polymer produced from CO₂. nih.govrsc.org The use of enantiopure this compound or its derivatives allows for the creation of stereoregular polymers. These chiral polymers can exhibit unique properties, such as forming helical structures, which are of interest for applications in chiral separation, asymmetric catalysis, and chiroptical materials. rsc.org Furthermore, grafting PPC chains onto natural backbones like xylan can produce biocomposites with tunable properties, such as improved thermal stability and modified tensile strength. nih.gov

Electrochemistry: Propylene carbonate is well-known for its use as a polar, aprotic solvent in electrolytes for lithium batteries, owing to its high dielectric constant and ability to form effective solvation shells around lithium ions. wikipedia.org While its reactivity with graphite (B72142) electrodes has limited its use in some lithium-ion battery designs, research into modified electrolytes continues. Chiral derivatives of propylene carbonate could potentially be used to create chiral electrolytes, which may influence ion transport and electrode surface interactions in novel ways.

Asymmetric Synthesis: Chiral 1,3-dioxolan-4-ones, regioisomers of the title compound, are extensively used as chiral auxiliaries in asymmetric synthesis. mdpi.comnih.gov These scaffolds, often derived from lactic or mandelic acid, allow for highly diastereoselective reactions such as alkylations, Michael additions, and Diels-Alder cycloadditions. mdpi.comenamine.net The dioxolanone ring directs the stereochemical outcome of the reaction, and can later be removed to yield an enantiomerically pure product. researchgate.net By analogy, functionalized derivatives of this compound represent a potential, though less explored, class of chiral building blocks for the synthesis of complex, optically active molecules.

Development of Novel Chiral Dioxolanone Scaffolds

The inherent chirality and rigid, predictable conformation of the this compound ring make it an excellent foundation for the development of more complex chiral scaffolds. Rather than being just a final product, the dioxolanone structure can serve as a key intermediate or a foundational element upon which new stereocenters and functionalities are built.

One approach involves using the dioxolanone as a starting point for multi-step syntheses. For example, the synthesis of complex, substituted 1,3-dioxolanes via the three-component assembly of an alkene, a carboxylic acid, and a silyl enol ether demonstrates how the basic dioxolane ring can be elaborated into a much more complex structure with multiple stereocenters. nih.gov The use of chiral reagents in such reactions can lead to enantioselective formation of these novel scaffolds. nih.gov

Furthermore, research on the related 1,3-dioxolan-4-one scaffolds has shown their utility as "chiral ketene equivalents." mdpi.comresearchgate.net In these strategies, the dioxolanone participates in a reaction, such as a Diels-Alder cycloaddition, to create a complex adduct. Subsequent thermal fragmentation of the adduct removes the original scaffold components (e.g., as CO₂ and an aldehyde) but leaves behind a new, chiral molecule whose stereochemistry was dictated by the original dioxolanone. mdpi.comnih.gov This concept highlights how the dioxolanone ring can be used as a transient scaffold to impart chirality onto a developing molecular framework.

The development of such synthetic strategies transforms this compound and its derivatives from simple chiral molecules into powerful tools for constructing novel, enantiomerically pure compounds for applications in pharmaceuticals and materials science.

Future Research Directions and Emerging Trends for S 4 Methyl 1,3 Dioxolan 2 One

Integration with Artificial Intelligence and Machine Learning in Chemical Discovery

The convergence of artificial intelligence (AI) and machine learning (ML) with chemical sciences presents a transformative approach to molecular discovery and process optimization. For (S)-4-Methyl-1,3-dioxolan-2-one, these technologies can accelerate progress in several key areas:

Predictive Modeling for Catalyst Design: AI algorithms can analyze vast datasets to predict the performance of novel catalysts for the synthesis of this compound. By identifying patterns in catalyst structure and reactivity, machine learning can guide the rational design of more efficient and selective catalysts, reducing the need for extensive empirical screening. nih.gov4tu.nl

Reaction Condition Optimization: Machine learning models can be trained to predict optimal reaction conditions, such as temperature, pressure, and solvent systems, to maximize the yield and purity of this compound. This data-driven approach can significantly reduce development time and resource consumption.

Discovery of Novel Applications: AI can be employed to screen virtual libraries of molecules and predict their properties and potential applications. This could lead to the identification of new uses for this compound and its derivatives in areas that have yet to be explored.

Nanotechnology and Hybrid Material Development Utilizing Dioxolanone

The unique properties of this compound make it an attractive building block for the development of advanced nanomaterials and hybrid materials with tailored functionalities.

Nanoparticle Encapsulation and Delivery: The biocompatibility and biodegradability of polymers derived from this compound make them suitable for encapsulating and delivering nanoparticles for various applications, including in the pharmaceutical and agricultural sectors. iberdrola.com

Development of Functional Coatings: Nanocomposites incorporating this compound-based polymers can be engineered to create coatings with enhanced properties such as scratch resistance, self-healing capabilities, and improved barrier performance. nano.gov

Hybrid Organic-Inorganic Materials: The reactivity of the dioxolanone ring allows for its incorporation into hybrid materials, combining the properties of both organic polymers and inorganic nanoparticles. This can lead to materials with novel optical, electronic, or catalytic properties.

Recent research has demonstrated the potential of combining biocatalysis and chemocatalysis to produce dioxolanes, highlighting the effective interplay between different catalytic systems. nih.gov The table below summarizes some of the potential applications of nanotechnology that could be enhanced by utilizing this compound.

| Application Area | Potential Enhancement with this compound |

| Medicine | Targeted drug delivery, enhanced imaging agents. iberdrola.com |

| Electronics | Improved electrolytes for batteries, components for flexible electronics. rsc.org |

| Materials Science | Stronger and lighter composites, self-cleaning surfaces. nano.gov |

| Environmental | Membranes for water purification, sensors for pollutant detection. iberdrola.comnano.gov |

Sustainable Manufacturing and Circular Economy Principles in Dioxolanone Production and Application

The synthesis and use of this compound are intrinsically linked to the principles of green chemistry and the development of a circular economy.

CO2 as a Renewable Feedstock: The most common and efficient method for producing cyclic carbonates is the cycloaddition of carbon dioxide (CO2) to epoxides. specificpolymers.com This process utilizes a greenhouse gas as a C1 building block, contributing to carbon capture and utilization (CCU) strategies. rsc.org The reaction boasts 100% atom economy, as all reactants are incorporated into the final product. specificpolymers.com

Bio-based Feedstocks: Research is focused on utilizing bio-based epoxides derived from renewable resources like glycerol (B35011), a byproduct of biodiesel production, for the synthesis of this compound. rsc.orgeuropa.eu This further reduces the reliance on fossil fuels and promotes a more sustainable chemical industry.

Designing for Recyclability: A key aspect of the circular economy is the design of products that can be easily recycled or repurposed at the end of their life. Research into the depolymerization of polycarbonates derived from this compound could enable the recovery of the monomer for reuse, closing the production loop. The concept of a circular carbon economy encourages the reduction, reuse, and recycling of carbon. cceguide.org

The following table outlines key aspects of sustainable production for cyclic carbonates like this compound.

| Sustainability Aspect | Description |

| Atom Economy | The cycloaddition of CO2 to epoxides has a 100% atom economy. specificpolymers.com |

| Feedstock | Increasing use of renewable, bio-based feedstocks and captured CO2. rsc.orgspecificpolymers.com |

| Catalysis | Development of efficient and recyclable catalysts to minimize waste. sciforum.net |

| End-of-Life | Research into chemical recycling and biodegradation to prevent pollution. |

Exploration of Novel Catalytic Systems for Dioxolanone Chemistry

The efficiency and selectivity of the synthesis of this compound and its subsequent polymerization are highly dependent on the catalytic system employed. The development of novel catalysts is a major focus of current research.

Homogeneous and Heterogeneous Catalysis: Both homogeneous and heterogeneous catalysts are being investigated for the cycloaddition of CO2 to epoxides. While homogeneous catalysts often exhibit high activity, heterogeneous catalysts offer advantages in terms of separation and reusability, which is crucial for sustainable industrial processes. sciforum.net

Organocatalysis: The use of metal-free organocatalysts is a growing trend in green chemistry. These catalysts are often less toxic and more environmentally benign than their metal-based counterparts.

Biocatalysis: Enzymes offer high selectivity and can operate under mild reaction conditions. The use of enzymes in the synthesis and modification of this compound is a promising area of research. nih.gov

Dual Catalysis Systems: Combining different types of catalysts in a one-pot reaction can enable tandem or cascade reactions, leading to more efficient and complex molecular transformations. google.com

The table below provides examples of catalytic systems being explored for cyclic carbonate synthesis.

| Catalyst Type | Advantages | Research Focus |

| Homogeneous Metal Complexes | High activity and selectivity. | Development of catalysts based on earth-abundant and non-toxic metals. |

| Heterogeneous Catalysts | Ease of separation and recyclability. sciforum.net | Design of robust and highly active solid catalysts. sciforum.net |

| Organocatalysts | Metal-free, often lower toxicity. | Development of highly efficient and recyclable organocatalysts. |

| Enzymes | High stereoselectivity, mild reaction conditions. nih.gov | Enzyme screening and engineering for improved stability and activity. nih.gov |

常见问题

Q. What are the key synthetic routes for enantiomerically pure (S)-4-Methyl-1,3-dioxolan-2-one?

The compound is typically synthesized via stereoselective cycloaddition of CO₂ to epoxides. For example, (S)-epichlorohydrin reacts with CO₂ under catalytic conditions (e.g., using ionic liquids or metal-organic frameworks) to yield the (S)-enantiomer. Chiral resolution techniques, such as enzymatic hydrolysis of racemic mixtures, are also employed to isolate the desired enantiomer .

Q. How can thermodynamic properties like heat capacity be experimentally determined for this compound?

Heat capacity () is measured using differential scanning calorimetry (DSC) or adiabatic calorimetry. For this compound, two datasets are reported:

- 76MAS/PET : = 1.82 J/g·K at 298 K

- 76VAS/KOR (smoothed): = 1.79 J/g·K at 298 K Discrepancies arise from experimental calibration or sample purity; cross-validation with multiple methods is recommended .

Q. What solvents are compatible with this compound in electrochemical studies?

The compound exhibits high solubility in polar aprotic solvents (e.g., acetonitrile, dimethyl sulfoxide) and moderate solubility in ethers. Avoid protic solvents (e.g., water, alcohols) to prevent hydrolysis of the cyclic carbonate .

Q. How is enantiomeric purity verified for this compound?

Chiral HPLC with a cellulose-based column (e.g., Chiralcel OD-H) or polarimetry ([α] = -3.0° to -2.0°, neat) are standard methods. H NMR with chiral shift reagents (e.g., Eu(hfc)) can also resolve enantiomers .

Advanced Research Questions

Q. What catalytic mechanisms enable CO₂ cycloaddition to epoxides for synthesizing this compound?

Bifunctional catalysts (e.g., Zn/Tb-MOFs or ionic porous networks) activate CO₂ and epoxides synergistically. The mechanism involves:

- Epoxide ring-opening via nucleophilic attack (e.g., by halide ions in TBAB).

- CO₂ insertion into the oxyanion intermediate.

- Cyclization to form the carbonate. DFT studies suggest stereoelectronic control by chiral centers in the catalyst .

Q. How do reaction conditions (temperature, pressure) influence stereoselectivity in CO₂ cycloaddition?

Higher pressures (≥10 bar CO₂) favor faster cyclization, reducing racemization risks. Lower temperatures (25–60°C) improve enantiomeric excess (ee) by minimizing thermal degradation. For example, IPN-CSU23/TBAB achieves 97% yield and >99% ee at 25°C under 1 atm CO₂ .

Q. What analytical methods resolve contradictions in reported thermodynamic data?

Discrepancies in values (e.g., 1.79 vs. 1.82 J/g·K) are addressed via:

- Sample purity analysis : GC-MS or Karl Fischer titration to rule out moisture/impurities.

- Calibration cross-checks : Using reference standards (e.g., sapphire) in DSC.

- Statistical smoothing : Weighted averaging of datasets from independent labs .

Q. How do structural modifications (e.g., 4-hydroxymethyl derivatives) impact reactivity?

Substitutions at the 4-position alter electronic and steric profiles:

Q. What strategies improve catalyst reusability in large-scale syntheses?

Heterogeneous catalysts (e.g., Zn/Tb-MOFs or IPN-CSUs) show >95% retention of activity after 5 cycles due to:

- Robust frameworks : Resist leaching under harsh conditions.

- Easy recovery : Centrifugation or filtration without chemical degradation. Post-run treatments (e.g., solvent washing and vacuum drying) restore active sites .

Methodological Notes

- Stereochemical Analysis : Always couple chiral HPLC with polarimetry/NMR for unambiguous ee determination .

- Data Validation : Cross-reference thermodynamic and catalytic performance data across multiple peer-reviewed sources to mitigate bias .

- Safety Protocols : Store this compound under inert gas (N₂/Ar) to prevent moisture-induced hydrolysis; consult MSDS for handling guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。